molecular formula C9H11BN2O2 B13471205 (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid

(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B13471205
M. Wt: 190.01 g/mol
InChI Key: BSIFBNMEAKQHIZ-UHFFFAOYSA-N
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Description

(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is a boronic acid derivative of imidazo[1,2-a]pyridine. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity. Boronic acids are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is through radical reactions, which can be catalyzed by transition metals or achieved via metal-free oxidation and photocatalysis strategies . Another approach involves the Suzuki-Miyaura coupling reaction, which uses boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of (2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boronic acid group plays a crucial role in these processes by forming stable intermediates with the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01 g/mol

IUPAC Name

(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12/h3-5,13-14H,1-2H3

InChI Key

BSIFBNMEAKQHIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=C(N=C2C(=C1)C)C)(O)O

Origin of Product

United States

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